Fmoc-Lys-OH.HCl, also known as Fmoc-lysine hydrochloride, is a derivative of lysine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the chemical formula C21H25ClN2O4 and a molecular weight of 404.89 g/mol. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine while allowing for further reactions to occur at other functional groups . The compound is typically supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions.
The general reaction for deprotection can be represented as follows:
In addition, Fmoc-Lys-OH.HCl can react with activating agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form peptide bonds with other amino acids .
Fmoc-Lys-OH.HCl has been studied for its biological activities, particularly in the context of cancer research. It has been shown to inhibit tumor vasculature and bind to human serum albumin, suggesting potential applications in targeted drug delivery systems . Its role as an inhibitor may stem from its structural properties that allow it to interact with various biological targets.
The synthesis of Fmoc-Lys-OH.HCl typically involves the following steps:
A common synthetic route includes the reaction of lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine .
Fmoc-Lys-OH.HCl is primarily used in:
Studies have indicated that Fmoc-Lys-OH.HCl can interact with various proteins and enzymes, influencing their activity. For instance, its binding affinity to human serum albumin suggests that it may alter the pharmacokinetics of therapeutic agents when used in drug formulations . Further research into its interactions could elucidate its mechanisms of action and potential therapeutic benefits.
Several compounds share structural similarities with Fmoc-Lys-OH.HCl, particularly those containing Fmoc-protected amino acids. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-Ala-OH.HCl | Fmoc-protected alanine | Smaller side chain compared to lysine |
Fmoc-Arg-OH.HCl | Fmoc-protected arginine | Contains a guanidinium group for enhanced reactivity |
Fmoc-Glu(OtBu)-OH.HCl | Fmoc-protected glutamic acid | Contains a t-butyl ester for enhanced stability |
Fmoc-Lys(Me)₂-OH.HCl | Dimethylated lysine | Provides additional steric hindrance |
The uniqueness of Fmoc-Lys-OH.HCl lies in its specific side chain properties and biological activities that differentiate it from these compounds. Its application in cancer research further highlights its distinct role among similar derivatives.
Fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride possesses the molecular formula C₂₁H₂₅ClN₂O₄, representing the hydrochloride salt form of the N-alpha-fluorenylmethyloxycarbonyl-protected lysine amino acid [2] [4] [8]. The compound exhibits a molecular weight of 404.89 daltons, which accounts for the inclusion of the hydrochloride moiety [2] [7] [31]. This molecular mass reflects the substantial size contribution of the fluorenylmethyloxycarbonyl protecting group, which adds considerable molecular complexity to the basic lysine framework [3].
The free base form of fluorenylmethyloxycarbonyl-Lysine-OH, without the hydrochloride salt, demonstrates a molecular formula of C₂₁H₂₄N₂O₄ and a molecular weight of 368.43 daltons [6] [13] [32]. The difference of 36.46 daltons between the salt and free base forms corresponds precisely to the addition of hydrogen chloride [23] [31]. Mass spectrometric analysis confirms these molecular weight determinations, with characteristic fragmentation patterns observed in electrospray ionization mass spectrometry studies [14] [18].
Property | Value | Reference |
---|---|---|
Molecular Formula (HCl salt) | C₂₁H₂₅ClN₂O₄ | [2] [4] [8] |
Molecular Weight (HCl salt) | 404.89 Da | [2] [7] [31] |
Molecular Formula (free base) | C₂₁H₂₄N₂O₄ | [6] [13] [32] |
Molecular Weight (free base) | 368.43 Da | [6] [13] [32] |
Monoisotopic Mass | 404.150285 Da | [8] |
Fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride exhibits the L-configuration at the alpha-carbon center, maintaining the natural stereochemistry of lysine [2] [9] [14]. The compound possesses a single defined stereocenter, specifically at the C-2 position of the lysine backbone, which adopts the S-configuration according to Cahn-Ingold-Prelog nomenclature [8] [10]. This stereochemical arrangement is crucial for biological activity and peptide synthesis applications.
The optical rotation of the compound provides quantitative evidence of its stereochemical purity [9] [31] [35]. Experimental measurements demonstrate a specific optical rotation of -9 to -13 degrees when measured at 589 nanometers using sodium D-line illumination, with a concentration of 1 gram per 100 milliliters in dimethylformamide solvent [31] [35]. Alternative measurements report values of -10 ± 2.5 degrees under similar conditions [9]. These consistent negative optical rotation values confirm the L-configuration and indicate high enantiomeric purity.
Stereoisomeric analysis using high-performance liquid chromatography reveals enantiomeric excess values exceeding 99 percent [10]. The compound maintains stereochemical stability under standard storage conditions, with no detectable racemization observed during extended storage periods at recommended temperatures [10] [36]. This stereochemical integrity is essential for maintaining the compound's utility in asymmetric synthesis and peptide chemistry applications.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride [13] [16]. Proton nuclear magnetic resonance spectra in deuterated dimethyl sulfoxide reveal characteristic signals for the fluorenylmethyloxycarbonyl protecting group in the aromatic region between 7.2 and 7.9 parts per million [13]. The fluorenyl methylene protons appear as a characteristic doublet around 4.2 parts per million, while the alpha-proton of the lysine residue generates a multiplet in the 4.1-4.3 parts per million range [13].
Infrared spectroscopy demonstrates distinctive absorption bands that confirm the compound's structural features [21] [43]. The carbonyl stretch of the carboxylic acid group appears at approximately 1700-1690 wavenumbers, while the amide carbonyl of the fluorenylmethyloxycarbonyl group absorbs around 1689 wavenumbers [21] [43]. The broad absorption band between 3400-3500 wavenumbers corresponds to the hydroxyl group of the carboxylic acid and the amino group stretching vibrations [43].
Fluorescence spectroscopy reveals characteristic emission properties arising from the fluorenyl chromophore [42] [43] [45]. The compound exhibits maximum fluorescence emission at approximately 325 nanometers when excited at 295 nanometers [43] [45]. This fluorescence originates from π-π* transitions within the fluorenyl ring system and provides a sensitive analytical tool for compound detection and quantification [42] [43]. The fluorescence quantum yield and emission characteristics remain stable across physiological pH ranges, making this compound suitable for fluorescence-based analytical applications [42].
Ultraviolet-visible absorption spectroscopy shows significant absorption between 250-300 nanometers due to the fluorenyl chromophore [43] [44]. The maximum absorption occurs around 260 nanometers, with additional absorption features observed near 300 nanometers depending on the molecular environment [43]. These spectroscopic properties enable sensitive detection and quantification using both ultraviolet and fluorescence detection methods [44].
Crystallographic studies of fluorenylmethyloxycarbonyl-containing compounds reveal important structural information about molecular packing and intermolecular interactions [21] [22] [24]. X-ray diffraction analysis of related fluorenylmethyloxycarbonyl-lysine derivatives demonstrates characteristic reflections at 4.6 and 24.4 Angstroms, corresponding to molecular dimensions and interstrand distances between beta-sheet structures [21]. These crystallographic parameters indicate the formation of ordered supramolecular assemblies stabilized by hydrogen bonding networks.
The crystal structure analysis reveals that fluorenylmethyloxycarbonyl groups participate in π-π stacking interactions, with typical interplanar distances of approximately 3.4-3.6 Angstroms between aromatic ring systems [21] [22]. These interactions contribute significantly to crystal stability and influence the compound's solid-state properties. The lysine side chain adopts extended conformations in the crystal lattice, facilitating intermolecular hydrogen bonding through the amino group [22] [24].
Crystallographic refinement statistics for high-resolution structures typically achieve R-work values below 20 percent and R-free values below 25 percent, indicating excellent model quality [22] [24]. The atomic displacement parameters for backbone atoms generally fall below 30 Angstroms squared, while side chain atoms exhibit slightly higher values reflecting their greater flexibility [25]. These crystallographic parameters confirm the structural integrity and reliability of the three-dimensional molecular models.
Powder diffraction studies complement single-crystal analyses by providing information about bulk crystalline properties [21]. The powder diffraction patterns show sharp, well-defined peaks characteristic of highly crystalline materials, indicating good long-range order in the solid state [21]. These crystallographic properties influence the compound's dissolution behavior and stability during storage.
Fluorenylmethyloxycarbonyl-Lysine-OH Hydrochloride exhibits characteristic solubility behavior reflecting its amphiphilic nature [26] [27] [29]. The compound demonstrates excellent solubility in polar organic solvents, particularly dimethylformamide, where concentrations of 0.3 grams per 2 milliliters can be readily achieved [26] [35]. This high solubility in dimethylformamide makes the compound particularly suitable for solid-phase peptide synthesis applications where such solvents are commonly employed.
The compound shows good solubility in dimethyl sulfoxide, dichloromethane, ethyl acetate, and acetone [18] [27]. In chloroform and dichloromethane, the compound readily dissolves to form clear solutions suitable for synthetic manipulations [18]. The solubility in acetone provides additional options for purification and recrystallization procedures [18] [27].
Aqueous solubility characteristics reveal limited water solubility, which is typical for fluorenylmethyloxycarbonyl-protected amino acids [27] [34]. The compound shows only slight solubility in pure water, necessitating the use of organic co-solvents or pH modification for aqueous applications [27] [34]. Mixed solvent systems containing tetrahydrofuran and water in 50:50 ratios have been successfully employed to achieve adequate dissolution for certain synthetic procedures [29].
Solvent | Solubility | Reference |
---|---|---|
Dimethylformamide | 0.3 g in 2 mL | [26] [35] |
Dimethyl sulfoxide | Soluble | [18] [27] |
Dichloromethane | Soluble | [18] [27] |
Ethyl acetate | Soluble | [18] [27] |
Acetone | Soluble | [18] [27] |
Water | Slightly soluble | [27] [34] |
Tetrahydrofuran:Water (1:1) | Soluble | [29] |
The pH-dependent solubility behavior reflects the ionizable nature of both the carboxylic acid and amino groups [29]. Under acidic conditions, protonation of the amino group enhances water solubility, while basic conditions favor deprotonation of the carboxylic acid group [29]. These pH-dependent solubility characteristics must be considered when developing analytical methods and synthetic procedures involving this compound.
The structural foundation of fluorenylmethoxycarbonyl protection chemistry lies in the distinctive molecular architecture of the fluorene system combined with the methoxycarbonyl linker [1] [2]. The protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl moiety, which forms a carbamate linkage with the target amino group [3]. The fluorene component, with its polycyclic aromatic hydrocarbon structure and molecular formula of Carbon-13 Hydrogen-10, provides exceptional stability through its extended π-electron system [1].
The fluorenyl ring system exhibits unique electronic properties that contribute to the protecting group's stability under acidic conditions [7] [8]. The aromatic character of the fluorene moiety creates a stable electronic environment that resists protonation and electrophilic attack, ensuring that the protecting group remains intact during acid-mediated reactions [3] [9]. This structural stability is further enhanced by the planar geometry of the fluorene system, which allows for optimal orbital overlap and electron delocalization [1].
The methoxycarbonyl linker serves as the critical connection between the fluorenyl ring and the protected amino group [1] [2]. This carbamate functionality provides the necessary chemical reactivity for both protection installation and removal while maintaining stability under most synthetic conditions [3]. The carbonyl carbon in the methoxycarbonyl group acts as the electrophilic center for initial protecting group installation, while the carbamate nitrogen-carbon bond becomes the labile site during deprotection [10] [9].
Table 1: Comparison of Protecting Group Strategies
Protecting Group | Stability to Acid | Stability to Base | Removal Conditions | Orthogonality with Fmoc | UV Detection | Common Applications |
---|---|---|---|---|---|---|
Fluorenylmethoxycarbonyl (Fmoc) | Very High | Low | Piperidine/DMF | N/A | Yes (Strong) | Peptide Synthesis |
tert-Butoxycarbonyl (Boc) | Low | High | TFA | Yes | No | General Protection |
Benzyloxycarbonyl (Cbz/Z) | High | High | Hydrogenation | Yes | No | General Protection |
Allyloxycarbonyl (Aloc) | High | High | Pd(0) | Yes | No | Specialized Synthesis |
Trityl (Trt) | Low | High | TFA | Yes | No | Alcohol Protection |
The mechanistic principles governing fluorenylmethoxycarbonyl protection involve distinct pathways for both protection installation and removal [2] [11]. Protection installation typically proceeds through nucleophilic attack of the amino group on activated fluorenylmethoxycarbonyl reagents, such as fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide [1] [12]. The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of the leaving group to yield the stable carbamate product [13] [10].
Recent mechanistic studies have provided detailed insights into the deprotection pathway, which proceeds through an elimination mechanism rather than simple hydrolysis [11] [14]. The deprotection process initiates with abstraction of the acidic proton at the 9-position of the fluorene ring by a suitable base [15] [16]. This deprotonation generates a carbanion intermediate that exhibits remarkable stability due to the aromatic character of the resulting fluorenyl anion [15].
The fluorenyl anion represents a unique example of aromatic stabilization in protecting group chemistry [15]. According to Huckel's rule, the delocalized π-electron system contains fourteen electrons, corresponding to an aromatic system with n=3 [15]. This aromatic stabilization significantly lowers the energy of the carbanion intermediate, facilitating the subsequent elimination reaction [14].
Following carbanion formation, a β-elimination reaction occurs, leading to the simultaneous cleavage of the carbamate bond and formation of dibenzofulvene [2] [17]. This elimination process releases carbon dioxide and generates the free amino group, completing the deprotection sequence [16] [9]. The dibenzofulvene byproduct is typically scavenged by excess base, particularly piperidine, forming a stable adduct that prevents side reactions with the liberated amino group [17] [3].
The base-labile nature of the fluorenylmethoxycarbonyl group represents its most distinctive and practically valuable characteristic [1] [2]. This base sensitivity arises from the unique acidity of the proton at the 9-position of the fluorene ring, which exhibits a pKa value of approximately 17 [15]. This acidity, comparable to that of alcohols, renders the fluorenylmethoxycarbonyl group susceptible to deprotonation by moderately strong bases [15] [16].
Piperidine has emerged as the preferred base for fluorenylmethoxycarbonyl deprotection due to its optimal balance of basicity and nucleophilicity [17] [18]. With a pKa of 11.1, piperidine possesses sufficient basicity to effect deprotonation while its cyclic secondary amine structure provides excellent nucleophilicity for scavenging the dibenzofulvene byproduct [17]. The typical deprotection protocol employs a 20% solution of piperidine in dimethylformamide, providing rapid and complete removal of the protecting group within 10-30 minutes [18] [19].
Alternative bases have been developed to address specific synthetic challenges and regulatory concerns [17] [19]. These include 4-methylpiperidine, which can be used at lower concentrations (5% versus 20% for piperidine), and piperazine combined with 1,8-diazabicyclo[5.4.0]undec-7-ene, which provides extremely rapid deprotection in less than one minute [19] [20]. Each alternative base system offers distinct advantages in terms of reaction kinetics, solvent compatibility, and regulatory compliance [21] [22].
Table 2: Fluorenylmethoxycarbonyl Deprotection Conditions
Base | Concentration (v/v) | Solvent | Reaction Time | Advantages | Disadvantages |
---|---|---|---|---|---|
Piperidine | 20% | DMF | 10-30 min | Standard method | Controlled substance |
4-Methylpiperidine | 5% | DMF | 10-30 min | Reduced amount | Slower |
Piperazine + DBU | 5% + 2% | NMP | <1 min | Fast reaction | DBU required |
Pyrrolidine | Variable | Various | 5-10 min | Alternative solvent | Adduct formation |
Diethylamine | Variable | DCM + Lewis acid | Variable | Non-DMF option | Lewis acid needed |
The fluorenylmethoxycarbonyl protecting group offers distinct advantages when compared to alternative amino protecting strategies [23] [24]. The most commonly employed alternatives include tert-butoxycarbonyl, benzyloxycarbonyl, and allyloxycarbonyl groups, each with characteristic properties and applications [7] [25]. A comprehensive analysis reveals that fluorenylmethoxycarbonyl protection provides unique benefits in terms of orthogonality, monitoring capabilities, and reaction conditions [23] [26].
The orthogonal relationship between fluorenylmethoxycarbonyl and acid-labile protecting groups represents a key strategic advantage [23] [24]. While fluorenylmethoxycarbonyl groups are removed under basic conditions, tert-butoxycarbonyl and trityl groups are cleaved by trifluoroacetic acid treatment [26]. This orthogonality enables sequential and selective deprotection strategies, allowing for complex synthetic sequences without cross-reactivity [23] [27].
The stability profile of fluorenylmethoxycarbonyl under acidic conditions surpasses that of most alternative protecting groups [7] [8]. Fluorenylmethoxycarbonyl-protected compounds demonstrate exceptional resistance to strong acids, including trifluoroacetic acid and hydrogen fluoride, conditions that would rapidly cleave tert-butoxycarbonyl or trityl groups [7]. This acid stability permits the use of fluorenylmethoxycarbonyl protection in synthetic sequences requiring acidic reaction conditions [27].
Comparative studies of solid-phase peptide synthesis strategies reveal important differences between fluorenylmethoxycarbonyl and tert-butoxycarbonyl approaches [26]. The fluorenylmethoxycarbonyl strategy offers advantages in terms of safety, equipment requirements, and final cleavage conditions [23]. Unlike the tert-butoxycarbonyl method, which requires anhydrous hydrogen fluoride for final deprotection, fluorenylmethoxycarbonyl-based synthesis employs the safer trifluoroacetic acid for final cleavage [26].
However, the tert-butoxycarbonyl strategy provides certain advantages in specific applications [24] [26]. Peptides synthesized using the tert-butoxycarbonyl method often exhibit higher solubility due to the formation of trifluoroacetate salts compared to the neutral products from fluorenylmethoxycarbonyl deprotection [26]. Additionally, the tert-butoxycarbonyl strategy may be preferred for hydrophobic or aggregation-prone sequences where the charged intermediate during deprotection helps prevent secondary structure formation [23].
The ultraviolet-monitoring capabilities of the fluorenylmethoxycarbonyl protecting group provide a unique analytical advantage that distinguishes it from alternative protecting strategies [2] [28]. The fluorenyl chromophore exhibits strong ultraviolet absorption with characteristic wavelengths that enable both qualitative and quantitative analysis [29] [30]. This spectroscopic property has revolutionized the monitoring and optimization of fluorenylmethoxycarbonyl-based synthetic processes [31] [32].
The primary ultraviolet absorption of fluorenylmethoxycarbonyl compounds occurs at 365 nanometers, with the dibenzofulvene deprotection product showing absorption at 289 and 301 nanometers [28] [30]. Modern ultraviolet detectors designed specifically for peptide synthesis applications monitor these wavelengths simultaneously at high acquisition frequencies of 4 hertz, enabling real-time reaction monitoring [29] [31]. The extinction coefficients for fluorenylmethoxycarbonyl-related compounds range from 5800-6089 M⁻¹cm⁻¹ at 289 nanometers and 7800-8021 M⁻¹cm⁻¹ at 301 nanometers [30].
Specialized ultraviolet detection systems have been developed to exploit the fluorenylmethoxycarbonyl chromophore for process monitoring [28] [29]. These detectors feature dual-wavelength capabilities, analyzing both 365 nanometers for fluorenylmethoxycarbonyl quantification and 460 nanometers for alternative protecting groups such as 4-methyltrityl [28]. The rugged design of these instruments accommodates the corrosive reagents and high concentrations typical of synthetic chemistry applications [31].
The formation of the dibenzofulvene-piperidine adduct during deprotection provides an additional monitoring opportunity [30] [33]. This adduct exhibits distinct spectroscopic properties that can be quantitatively analyzed to determine the extent of deprotection and calculate protecting group loading on solid supports [30]. The method has proven particularly valuable for determining amino group concentrations on functionalized materials and for optimizing deprotection conditions [32] [33].
Table 3: Ultraviolet Monitoring Parameters for Fluorenylmethoxycarbonyl Detection
Parameter | Value | Application |
---|---|---|
Primary wavelength | 365 nm | Fmoc quantification |
Secondary wavelength | 460 nm (for Mtt) | Mtt group detection |
Extinction coefficient (289 nm) | 5800-6089 M⁻¹cm⁻¹ | Concentration determination |
Extinction coefficient (301 nm) | 7800-8021 M⁻¹cm⁻¹ | Concentration determination |
Detection product | Dibenzofulvene-piperidine adduct | Reaction monitoring |
Acquisition frequency | 4 Hz (modern detectors) | Real-time analysis |
The integration of ultraviolet monitoring with automated synthesis systems has enabled sophisticated process control and optimization [4] [32]. Real-time monitoring allows for adaptive synthetic protocols that can adjust reaction times, reagent concentrations, and washing procedures based on spectroscopic feedback [29]. This capability has proven particularly valuable in solid-phase peptide synthesis, where coupling efficiency and deprotection completeness directly impact final product quality [33].
Irritant